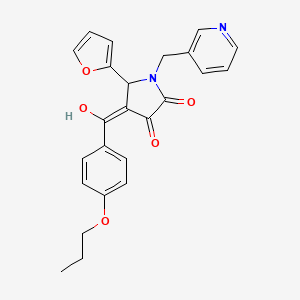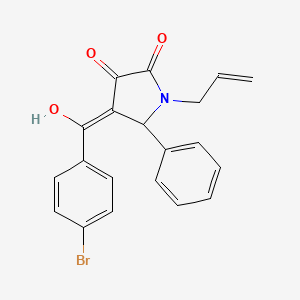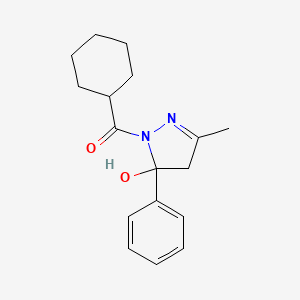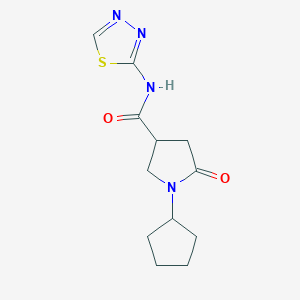
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide, also known as DAPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH is a small molecule that acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and has been linked to various diseases, including cancer and neurodegenerative disorders. In
作用机制
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is involved in DNA repair and is activated in response to DNA damage. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in cancer cells. In addition, PARP-1 inhibition has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer and neuroprotective effects in various preclinical models. In cancer cells, this compound induces cell death by inhibiting PARP-1 and inducing the accumulation of DNA damage. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.
实验室实验的优点和局限性
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for PARP-1. This compound has also been shown to have good pharmacokinetic properties in animal models, making it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which may limit its efficacy.
未来方向
There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide. One area of research is the development of more potent and selective PARP-1 inhibitors. Another area of research is the investigation of the combination of PARP-1 inhibitors with other anticancer agents, such as chemotherapy and radiotherapy. In addition, the neuroprotective effects of this compound need to be further explored in animal models of neurodegenerative diseases. Further studies are also needed to investigate the safety and efficacy of this compound in clinical trials.
合成方法
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1,2-dihydroacenaphthylene with 2-bromoacetophenone to yield 1-(2-bromoacetyl)-1,2-dihydroacenaphthylene. This intermediate is then reacted with methanesulfonyl chloride and triethylamine to yield this compound. The overall yield of the synthesis is around 20%.
科学研究应用
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. PARP-1 inhibitors have been shown to have anticancer and neuroprotective effects. This compound has been found to be a potent inhibitor of PARP-1 and has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-N-(2-oxopropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(18)10-17(21(2,19)20)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOIKPHNSUMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)


![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)
